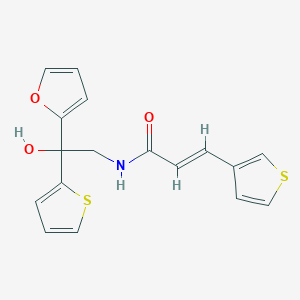

(E)-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(thiophen-3-yl)acrylamide

Description

The compound “(E)-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(thiophen-3-yl)acrylamide” is a structurally complex acrylamide derivative featuring heteroaromatic substituents. Its core structure includes:

- Acrylamide backbone: The (E)-configured acrylamide group enables conjugation and planar geometry, critical for intermolecular interactions like hydrogen bonding and π-stacking.

- Heterocyclic substituents: Two thiophene rings (at positions 2 and 3) and a furan ring contribute to its electronic profile, influencing solubility and reactivity. Thiophene’s sulfur atom enhances electron delocalization, while furan’s oxygen atom introduces polarity.

This compound’s design aligns with medicinal chemistry strategies where heterocycles improve bioavailability and target affinity.

Properties

IUPAC Name |

(E)-N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-2-ylethyl]-3-thiophen-3-ylprop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO3S2/c19-16(6-5-13-7-10-22-11-13)18-12-17(20,14-3-1-8-21-14)15-4-2-9-23-15/h1-11,20H,12H2,(H,18,19)/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFQGNMQJMRJBSQ-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(CNC(=O)C=CC2=CSC=C2)(C3=CC=CS3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=COC(=C1)C(CNC(=O)/C=C/C2=CSC=C2)(C3=CC=CS3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (E)-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(thiophen-3-yl)acrylamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 329.4 g/mol. The compound features a furan ring and thiophene structures, which are known to contribute to various biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C17H15NO4S |

| Molecular Weight | 329.4 g/mol |

| Structure | Chemical Structure |

Antimicrobial Properties

Research indicates that compounds with similar structures to (E)-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(thiophen-3-yl)acrylamide exhibit significant antimicrobial properties. Specifically, chalcones and their derivatives have shown effectiveness against a range of bacteria and fungi, including multidrug-resistant strains. The mechanisms include inhibition of bacterial enzymes such as DNA gyrase and efflux pumps, which are critical for bacterial survival and resistance .

Antiviral Effects

Chalcones have been recognized for their antiviral activities, targeting various viral enzymes such as lactate dehydrogenase and protein kinases. The structural components of (E)-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(thiophen-3-yl)acrylamide may allow it to interact with viral proteins, potentially inhibiting viral replication .

The biological activity of (E)-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(thiophen-3-yl)acrylamide is likely mediated through:

- Enzyme Inhibition : Interacting with key enzymes involved in cellular processes.

- Receptor Modulation : Binding to specific receptors, altering signaling pathways.

- Antioxidant Activity : Potentially reducing oxidative stress within cells.

Case Studies

- Anticancer Activity : A study evaluating various chalcone derivatives found that those with similar structures exhibited antiproliferative effects against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism was linked to the induction of apoptosis and cell cycle arrest .

- Inhibition of Multidrug-resistant Bacteria : A recent investigation into the antibacterial effects of chalcones revealed that specific derivatives could effectively inhibit growth in multidrug-resistant strains of Staphylococcus aureus and Escherichia coli, suggesting that (E)-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(thiophen-3-yl)acrylamide may possess similar properties .

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Compounds

Key Observations :

- Heterocycle Impact : The target compound’s dual thiophene and furan substituents distinguish it from phenyl-dominated analogs like . Thiophene’s electron-rich nature may enhance binding to sulfur-rich biological targets compared to phenyl groups.

- Hydroxyethyl vs. Other Linkers: The hydroxyethyl group in the target compound contrasts with ester or cyano groups in thiophene-acrylamide hybrids (e.g., ), likely improving water solubility relative to lipophilic analogs.

Insights :

- The target compound may be synthesized via oxazolone ring-opening with a hydroxyethylamine derivative, as seen in for structurally related acrylamides.

- Piperidine/acetic acid-mediated Knoevenagel condensation () is feasible for introducing the acrylamide group.

Physicochemical Properties

Table 3: Physical Properties of Analogous Compounds

Analysis :

Table 4: Bioactivity Trends in Structural Analogs

Discussion :

Q & A

Q. What are the optimized synthetic routes for (E)-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(thiophen-3-yl)acrylamide?

Methodological Answer: Synthesis typically involves ruthenium-catalyzed alkylation of thiophene/furan precursors or condensation reactions using activating agents.

- Catalytic Alkylation : Ruthenium complexes (e.g., [Cp*Ru(cod)Cl]) enable C3-alkylation of thiophene rings with acrylic acid derivatives. Optimal conditions include dimethylformamide (DMF) at 80°C, yielding 75–85% .

- Condensation with Ethyl Chloroformate : Reacting acryloyl chloride intermediates with hydroxylamine derivatives in dichloromethane (DCM) at 35°C for 5 hours achieves 64–69% yield .

Table 1: Comparison of Synthetic Methods

| Method | Catalyst/Reagent | Solvent | Temperature | Yield (%) | Reference |

|---|---|---|---|---|---|

| Ru-catalyzed alkylation | Cp*Ru(cod)Cl | DMF | 80°C | 75–85 | |

| Condensation | Ethyl chloroformate | DCM | 35°C | 64–69 |

Q. How is the crystal structure of this compound resolved experimentally?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) paired with SHELXL refinement is standard:

- Data Collection : Use Mo/Kα radiation (λ = 0.71073 Å) at 293 K.

- Structure Solution : Patterson methods (e.g., SHELXD) for initial phase determination.

- Refinement : SHELXL iteratively adjusts positional/thermal parameters, achieving R-factors < 0.06 .

- Key Metrics : Mean C–C bond length = 0.004 Å; data-to-parameter ratio > 14:1 ensures reliability .

Advanced Research Questions

Q. What computational strategies predict electronic properties and reactivity of this acrylamide?

Methodological Answer: Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets (6-31G*) models:

- HOMO-LUMO Gaps : Predicts charge transfer interactions (e.g., thiophene → acrylamide).

- Electrostatic Potential Maps : Identifies nucleophilic/electrophilic sites for reactivity .

- Software : Gaussian 16 or ORCA for geometry optimization; VMD for visualization.

Table 2: DFT Parameters

| Functional | Basis Set | Software | Key Output | Reference |

|---|---|---|---|---|

| B3LYP | 6-31G* | Gaussian | HOMO-LUMO, ESP maps |

Q. How can contradictory biological activity data for similar acrylamides be resolved?

Methodological Answer: Integrate in vitro assays with in silico docking to reconcile discrepancies:

- In Vitro : Nitric oxide scavenging assays (Griess reagent) and anti-inflammatory profiling (e.g., COX-2 inhibition).

- In Silico : Molecular docking (AutoDock Vina) to compare binding affinities across protein targets (e.g., HDACs, kinases).

- Case Study : Hydroxamate derivatives showed variance in IC50 values; docking revealed steric clashes in low-activity analogs .

Q. What mechanistic insights guide the optimization of catalytic synthesis yields?

Methodological Answer: Mechanistic studies via kinetic isotope effects (KIE) and spectroscopic monitoring (e.g., NMR):

- KIE Experiments : Compare to identify rate-determining steps (e.g., C–H activation in Ru catalysis).

- Operando NMR : Tracks intermediate formation (e.g., acryloyl-Ru complexes) in real time .

- Optimization Levers :

- Catalyst loading (1–5 mol% Ru).

- Solvent polarity (DMF > THF).

- Temperature (80–100°C optimal for turnover).

Data Contradiction Analysis

Q. How should researchers address inconsistencies in spectroscopic characterization?

Methodological Answer: Cross-validate using multi-technique approaches :

- IR vs. NMR : Confirm carbonyl stretches (1650–1700 cm⁻¹) align with ¹³C NMR peaks (~170 ppm).

- MS vs. Elemental Analysis : Ensure molecular ion ([M+H]⁺) matches calculated mass (±0.01 Da).

- Case Example : Discrepancies in hydroxamate derivatives resolved via high-resolution MS and 2D NMR (COSY, HSQC) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.